molecular formula C20H19N3O B177533 6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1047-48-9

6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

Cat. No. B177533
CAS RN: 1047-48-9
M. Wt: 317.4 g/mol
InChI Key: DDSHIPPHMFBBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as BPTP and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism Of Action

BPTP acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation. BPTP has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BPTP also inhibits the activity of the enzyme MMP-9, which is involved in the breakdown of extracellular matrix and the development of angiogenesis.

Biochemical And Physiological Effects

BPTP has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. BPTP has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer.

Advantages And Limitations For Lab Experiments

BPTP has the advantage of possessing anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, the limitations of BPTP include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

Future research on BPTP should focus on its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Studies should be conducted to determine the safety and efficacy of BPTP in humans, and to optimize its synthesis method to yield higher purity and higher yield. Additionally, future research should investigate the potential of BPTP as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of BPTP involves the condensation of 2-phenyl-3,4-dihydro-2H-pyrido[4,3-d]pyrimidin-4-one with benzaldehyde in the presence of a catalyst. The resulting product is then hydrogenated to obtain BPTP. This synthesis method has been optimized to yield high purity and high yield of BPTP.

Scientific Research Applications

BPTP has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that BPTP possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. BPTP has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models.

properties

CAS RN

1047-48-9

Product Name

6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

6-benzyl-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H19N3O/c24-20-17-14-23(13-15-7-3-1-4-8-15)12-11-18(17)21-19(22-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24)

InChI Key

DDSHIPPHMFBBSN-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

SMILES

C1CN(CC2=C1N=C(NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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